molecular formula C24H34O5 B12464357 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide

Cat. No.: B12464357
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-UHFFFAOYSA-N
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Description

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide is a chemical compound with the molecular formula C26H36O7. It is a member of the bufadienolide class of compounds, which are known for their biological activities, particularly in the context of cardiac glycosides. These compounds are typically found in certain plants and animal species, such as toads, and have been studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying bufadienolide chemistry and reactivity.

    Biology: Investigating its role in biological systems, particularly in relation to its cardiotonic effects.

    Medicine: Exploring its potential therapeutic applications, such as in the treatment of heart conditions.

Mechanism of Action

The mechanism of action of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. This interaction leads to an increase in intracellular calcium levels, which enhances cardiac contractility. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Comparison

Compared to these similar compounds, 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide is unique due to its specific hydroxylation pattern and its distinct biological activities. This uniqueness makes it a valuable compound for studying the structure-activity relationships within the bufadienolide class .

Properties

IUPAC Name

5-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSOJKPTQWWJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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